REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[S:9][C:8](S)=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1>C(O)(=O)C.[Fe]>[CH3:1][C:2]1[C:10]2[S:9][CH:8]=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC=2N=C(SC21)S
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
9.28 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=CC=2N=CSC21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |